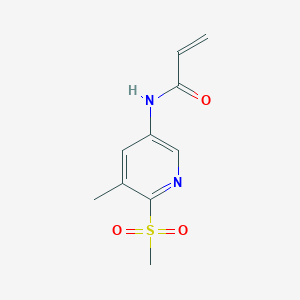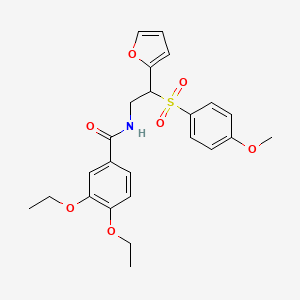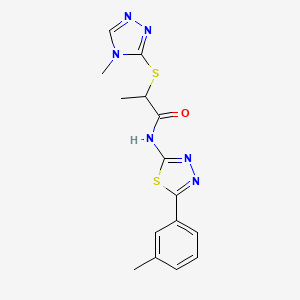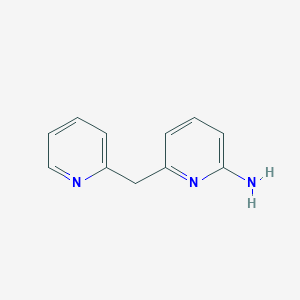
4-benzyl-5-oxo-N-(2-(trifluoromethoxy)benzyl)morpholine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-benzyl-5-oxo-N-(2-(trifluoromethoxy)benzyl)morpholine-3-carboxamide is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in the development of novel drugs. It is a member of the morpholine family of compounds and has been found to exhibit a wide range of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
4-benzyl-5-oxo-N-(2-(trifluoromethoxy)benzyl)morpholine-3-carboxamide has been extensively studied for its potential applications in the development of novel drugs. It has been found to exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, antitumor, and antiviral activities. It has also been found to exhibit potent activity against several bacterial and fungal strains.
Mecanismo De Acción
The exact mechanism of action of 4-benzyl-5-oxo-N-(2-(trifluoromethoxy)benzyl)morpholine-3-carboxamide is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting the activity of certain enzymes and proteins involved in various cellular processes. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the synthesis of prostaglandins and other inflammatory mediators. It has also been found to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. It has been found to exhibit potent anti-inflammatory and analgesic activities, which make it a potential candidate for the development of novel painkillers. It has also been found to exhibit antitumor and antiviral activities, which make it a potential candidate for the development of novel anticancer and antiviral drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-benzyl-5-oxo-N-(2-(trifluoromethoxy)benzyl)morpholine-3-carboxamide is its potent pharmacological activity. It has been found to exhibit potent activity against several bacterial and fungal strains, as well as a wide range of pharmacological activities. However, one of the main limitations of this compound is its complex synthesis method, which makes it difficult to produce in large quantities.
Direcciones Futuras
There are several future directions for the research and development of 4-benzyl-5-oxo-N-(2-(trifluoromethoxy)benzyl)morpholine-3-carboxamide. One potential direction is the development of novel painkillers and anti-inflammatory drugs based on this compound. Another potential direction is the development of novel anticancer and antiviral drugs based on this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the field of scientific research.
Métodos De Síntesis
The synthesis of 4-benzyl-5-oxo-N-(2-(trifluoromethoxy)benzyl)morpholine-3-carboxamide is a complex process that involves several steps. The first step involves the reaction of 4-benzylmorpholine with trifluoromethoxybenzyl chloride to form the intermediate product, 4-benzyl-N-(2-(trifluoromethoxy)benzyl)morpholine. This intermediate is then reacted with acetic anhydride to form 4-benzyl-5-acetoxy-N-(2-(trifluoromethoxy)benzyl)morpholine, which is then hydrolyzed to yield the final product, this compound.
Propiedades
IUPAC Name |
4-benzyl-5-oxo-N-[[2-(trifluoromethoxy)phenyl]methyl]morpholine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N2O4/c21-20(22,23)29-17-9-5-4-8-15(17)10-24-19(27)16-12-28-13-18(26)25(16)11-14-6-2-1-3-7-14/h1-9,16H,10-13H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQZKZFCAWGACTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C(=O)CO1)CC2=CC=CC=C2)C(=O)NCC3=CC=CC=C3OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[2-[(4-Chlorophenyl)methoxy]phenyl]-1-[(3,4-dichlorophenyl)methyl]pyrazole](/img/structure/B2793406.png)



![(E)-3-((benzylimino)methyl)-2-((2-hydroxyethyl)amino)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2793414.png)
![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2793415.png)

![ethyl 2-{2-[(2-chlorobenzyl)sulfonyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate](/img/structure/B2793417.png)



![1-benzyl-9-methyl-4-oxo-N-((tetrahydrofuran-2-yl)methyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2793421.png)
![N-(furan-2-ylmethyl)-2-[6-(4-pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2793424.png)